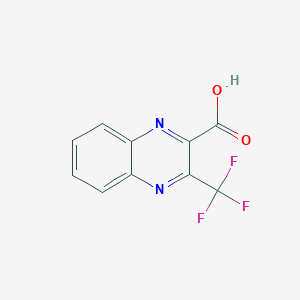

3-(Trifluoromethyl)quinoxaline-2-carboxylic acid

Descripción

Crystallographic Analysis and Conformational Isomerism

Crystallographic investigations of this compound have revealed important structural details regarding its solid-state organization and conformational preferences. The compound exhibits a decomposition melting point of 164 degrees Celsius, suggesting thermal instability that limits high-temperature applications. This thermal behavior contrasts with related quinoxaline derivatives and may be attributed to the presence of the trifluoromethyl substituent, which can undergo elimination reactions under elevated temperature conditions.

X-ray diffraction studies have provided detailed information about the molecular packing arrangements in the crystalline state. The compound demonstrates specific intermolecular interactions that stabilize the crystal lattice, including hydrogen bonding between carboxylic acid groups and weak halogen bonding involving the fluorine atoms of the trifluoromethyl substituent. These interactions contribute to the overall stability of the crystalline form and influence the physical properties of the solid material.

Conformational analysis reveals that the trifluoromethyl group can adopt different orientational preferences depending on the local environment. Research on related trifluoromethyl-substituted aromatic compounds indicates that rotation barriers for trifluoromethyl groups typically range from 0.4 to 2.6 kilocalories per mole, depending on the specific molecular context and intermolecular interactions. In the case of this compound, the proximity of the carboxylic acid group at position 2 may introduce additional conformational constraints through intramolecular interactions.

The predicted collision cross section values provide insight into the three-dimensional structure in gas-phase conditions. For the protonated molecular ion [M+H]+, the predicted collision cross section is 147.3 Ų, while the deprotonated form [M-H]- exhibits a value of 144.5 Ų. These measurements reflect the compact nature of the molecule and provide reference data for mass spectrometric identification and analysis.

Quantum Mechanical Calculations for Electron Density Distribution

Quantum mechanical calculations provide detailed insights into the electronic structure and charge distribution of this compound. Although specific computational studies for this exact compound are limited in the available literature, related investigations on quinoxaline carboxylic acid derivatives and trifluoromethyl-substituted aromatic systems provide relevant theoretical frameworks for understanding its electronic properties.

Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets have been employed to investigate similar quinoxaline carboxylic acid systems. These computational approaches reveal that the electron density distribution is significantly influenced by the presence of electronegative substituents, particularly the trifluoromethyl group at position 3. The three fluorine atoms in the trifluoromethyl substituent create a strong electron-withdrawing effect that depletes electron density from the aromatic ring system.

The carboxylic acid functionality at position 2 contributes additional complexity to the electronic structure through resonance interactions with the quinoxaline ring system. Calculations indicate that the carboxyl group can participate in extended conjugation, affecting the overall charge distribution and potentially influencing the chemical reactivity of the compound. The combination of electron-withdrawing trifluoromethyl and electron-donating carboxyl resonance effects creates a unique electronic environment within the molecule.

Nucleus-independent chemical shift calculations provide additional insights into the aromaticity and electronic properties of the quinoxaline ring system. These computational metrics indicate that the substitution pattern in this compound maintains the aromatic character of the heterocyclic core while modifying the local electronic environment. The presence of nitrogen atoms in the quinoxaline ring system creates regions of reduced electron density compared to benzene derivatives, and the trifluoromethyl substitution further amplifies these electronic perturbations.

Comparative Analysis with Related Quinoxaline Carboxylic Acid Derivatives

Comparative analysis with related quinoxaline carboxylic acid derivatives reveals the unique characteristics of this compound within this chemical family. The parent compound quinoxaline-2-carboxylic acid exhibits a molecular formula of C₉H₆N₂O₂ and a molecular weight of 174.156 grams per mole, significantly lower than the trifluoromethyl derivative. This molecular weight difference of approximately 68 atomic mass units reflects the substantial structural modification introduced by the trifluoromethyl substitution.

The 6,7-dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid derivative represents a closely related compound with additional halogen substitutions. This compound exhibits a molecular formula of C₁₀H₃Cl₂F₃N₂O₂ and a molecular weight of 311.04 grams per mole. The presence of chlorine atoms at positions 6 and 7 introduces additional electronic effects and steric considerations, making this compound particularly interesting for comparative studies of substitution effects on quinoxaline chemistry.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| Quinoxaline-2-carboxylic acid | C₉H₆N₂O₂ | 174.156 | None | 879-65-2 |

| This compound | C₁₀H₅F₃N₂O₂ | 242.15 | 3-CF₃ | 1142190-60-0 |

| 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid | C₁₀H₃Cl₂F₃N₂O₂ | 311.04 | 3-CF₃, 6,7-Cl₂ | 951884-93-8 |

Research on quinoxaline 1,4-dioxide derivatives provides additional context for understanding the chemical behavior of these heterocyclic systems. These compounds demonstrate remarkable stability in aqueous solutions, with degradation rates not exceeding 10 percent after seven days at 37 degrees Celsius. The presence of N-oxide functionalities introduces different electronic characteristics compared to the parent quinoxaline systems, affecting both chemical reactivity and biological activity profiles.

The 6-methoxy-3-(trifluoromethyl)quinoxaline derivative has been identified in crystallographic studies of enzyme-inhibitor complexes, revealing important structural insights. X-ray crystallography demonstrates that this compound adopts a specific binding conformation with the 6-methoxy-3-(trifluoromethyl)quinoxaline moiety shifted toward catalytic residues compared to 7-methoxy-3-methyl analogs. This positional preference illustrates how subtle structural modifications can significantly influence molecular recognition and binding interactions.

The electronic properties of trifluoromethyl-substituted quinoxalines differ substantially from their methyl-substituted counterparts. While methyl groups are electron-donating through hyperconjugation, trifluoromethyl groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This fundamental difference in electronic character affects not only the chemical reactivity but also the biological activity profiles of these compounds, as demonstrated in structure-activity relationship studies of quinoxaline-based inhibitors.

Propiedades

IUPAC Name |

3-(trifluoromethyl)quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O2/c11-10(12,13)8-7(9(16)17)14-5-3-1-2-4-6(5)15-8/h1-4H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALWBEPGJZCNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)quinoxaline-2-carboxylic acid typically involves the condensation of substituted o-phenylenediamines with trifluoromethyl-containing α-diketones or α-halo-β-dicarbonyl compounds . One common method involves the reaction of o-phenylenediamine with ethyl trifluoropyruvate, leading to the formation of 3-(trifluoromethyl)quinoxalin-2(1H)-one, which can be further transformed into the desired carboxylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound often utilize readily available and highly reactive substrates, such as trifluoromethyl derivatives of quinoxalin-2(1H)-one and quinoxaline-2(1H)-thione. These substrates undergo functional group transformations to yield a wide range of new quinoxalines containing a trifluoromethyl group .

Análisis De Reacciones Químicas

Types of Reactions

3-(Trifluoromethyl)quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other substituents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and halides for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various 2-substituted 3-(trifluoromethyl)quinoxalines, such as amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including 3-(trifluoromethyl)quinoxaline-2-carboxylic acid, as effective agents against Mycobacterium tuberculosis (M. tuberculosis). Research indicates that derivatives of quinoxaline-2-carboxylic acid exhibit significant inhibitory activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.

Case Study: Quinoxaline Derivatives Against M. tuberculosis

A study synthesized several novel quinoxaline-2-carboxylic acid derivatives, including those with a trifluoromethyl group at position 3. These compounds were tested for their Minimum Inhibitory Concentration (MIC) against M. tuberculosis and M. smegmatis. The results demonstrated that certain derivatives exhibited potent antitubercular activity, with the most effective compound showing an MIC value significantly lower than standard treatments .

| Compound | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| 4 | Structure | 0.5 | Highly active against M. tuberculosis |

| 5 | Structure | 1.0 | Moderate activity |

| 6 | Structure | 2.0 | Lower activity |

Antitumor Properties

Quinoxaline derivatives have also been investigated for their antitumor properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, which can lead to improved efficacy in targeting cancer cells.

Case Study: Antitumor Screening

In a series of experiments, various this compound derivatives were screened against different cancer cell lines, including breast and lung cancer models. The results indicated that some derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells through the activation of specific apoptotic pathways .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | Breast Cancer | 10 | Apoptosis induction |

| B | Lung Cancer | 15 | Cell cycle arrest |

Antibacterial Activity

The antibacterial properties of quinoxaline derivatives are well-documented, with several studies indicating their effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several quinoxaline derivatives, including those with the trifluoromethyl substituent. The compounds were tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating a broad spectrum of activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| C | E. coli | 8 |

| D | S. aureus | 4 |

Applications in Drug Design

The structural characteristics of this compound make it a valuable scaffold in drug design, particularly for developing new antibiotics and anticancer agents.

Research Insights

The incorporation of the trifluoromethyl group has been shown to improve binding affinity to biological targets, enhancing the overall pharmacological profile of new drug candidates. Computational studies have indicated that these compounds can effectively interact with key enzymes involved in bacterial resistance mechanisms .

Mecanismo De Acción

The mechanism of action of 3-(trifluoromethyl)quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes such as HIV-1 reverse transcriptase, leading to antiviral effects . The compound’s trifluoromethyl group enhances its binding affinity to target proteins, thereby increasing its potency .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The trifluoromethyl group significantly alters the compound’s properties compared to analogs with other substituents:

Key Observations :

- The -CF₃ group improves target binding via hydrophobic interactions and fluorine-specific effects (e.g., dipole interactions) .

- Benzofuran-substituted analogs exhibit higher melting points (e.g., 165–210°C) due to increased aromaticity and steric bulk .

- Methyl or hydroxy substituents reduce bioactivity compared to -CF₃, likely due to diminished electron-withdrawing effects .

Actividad Biológica

3-(Trifluoromethyl)quinoxaline-2-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the chemical formula . The trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications. It is structurally characterized by a quinoxaline backbone with a carboxylic acid functional group.

Target Interactions:

- Enzymatic Inhibition: This compound has shown the ability to inhibit key enzymes such as HIV-1 reverse transcriptase, which is crucial for viral replication.

- Cell Cycle Modulation: It induces G0/G1 phase cell cycle arrest and apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent.

Biochemical Pathways:

- Antimicrobial Activity: The compound exhibits broad-spectrum antimicrobial properties, particularly against resistant bacterial strains. Its mechanism involves interference with essential bacterial functions, leading to cell death.

- Antitubercular Effects: Research indicates that derivatives of quinoxaline compounds can effectively target Mycobacterium tuberculosis, with some showing potent activity at low concentrations (e.g., 1.25 μg/mL against M. tuberculosis) .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and mechanisms of this compound:

- Antimycobacterial Activity :

- Cytotoxic Effects :

- Structure-Activity Relationship (SAR) :

Q & A

Q. What are the recommended synthetic routes for 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves cyclocondensation of substituted o-phenylenediamines with trifluoromethyl-containing carbonyl precursors under acidic or basic conditions. For example, describes a similar quinoxaline derivative synthesized via refluxing precursors in ethanol with catalytic trifluoroacetic acid (TFA), achieving an 80% yield after recrystallization . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature) is critical for minimizing side products like unreacted amines or over-oxidized species. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers handle purification and characterization challenges specific to trifluoromethyl-substituted quinoxalines?

- Methodological Answer : Due to the electron-withdrawing trifluoromethyl group, these compounds often exhibit low solubility in polar solvents. Recrystallization using mixed solvents (e.g., dichloromethane/hexane) is recommended . Characterization requires a combination of , , and NMR to confirm the trifluoromethyl group’s presence and positional isomerism. For example, highlights the use of NMR (δ -60 to -65 ppm for CF) to distinguish regioisomers . Mass spectrometry (ESI-MS or EI-MS) is essential for verifying molecular weight, particularly for labile intermediates .

Advanced Research Questions

Q. What analytical methods are most effective for quantifying trace impurities in this compound, and how can discrepancies in impurity profiles be resolved?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, but trifluoromethyl groups may require alternative detectors (e.g., charged aerosol detection) for non-UV-active impurities. emphasizes the use of certified reference materials (CRMs) with ≥98% purity for calibration . Discrepancies in impurity profiles often arise from synthetic byproducts (e.g., chlorinated derivatives from incomplete fluorination). Researchers should cross-validate results using orthogonal methods like - HMBC NMR or LC-MS/MS to identify structural anomalies .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions in pharmacological studies?

- Methodological Answer : The CF group enhances metabolic stability but may introduce hydrolytic susceptibility at the carboxylic acid moiety. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) should monitor degradation via HPLC. notes that strong oxidizing agents can decompose quinoxalines into hazardous byproducts (e.g., nitrogen oxides), necessitating inert atmospheres (N or Ar) during storage . Buffered solutions (pH 4–7) are recommended for in vitro assays to prevent decarboxylation .

Q. What strategies are recommended for resolving contradictory bioactivity data in structure-activity relationship (SAR) studies involving this compound?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell line variability, solvent effects). For example, DMSO concentrations >1% can artificially inflate cytotoxicity. highlights the compound’s role as a Carbadox metabolite, suggesting that researchers should validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) . Computational modeling (docking studies with the quinoxaline core) can clarify steric or electronic effects of the CF group on target interactions .

Experimental Design and Safety

Q. What safety protocols are critical when handling this compound in synthetic workflows?

- Methodological Answer : Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. specifies that waste containing this compound must be segregated and treated by certified hazardous waste facilities to avoid environmental release . Fume hoods are required during synthesis to mitigate inhalation risks, as trifluoromethyl aromatics may release HF under extreme conditions .

Q. How can researchers optimize reaction scalability while maintaining regioselectivity in trifluoromethylquinoxaline synthesis?

- Methodological Answer : Pilot-scale reactions should use flow chemistry to control exothermicity and improve mixing. reports a scalable synthesis (80% yield) using continuous flow reactors with precise temperature control (±2°C) . Regioselectivity is enhanced using directing groups (e.g., nitro or methoxy substituents) on the benzene ring, as described in for analogous quinoxaline derivatives .

Data Interpretation and Validation

Q. What are the best practices for validating synthetic yields and purity when publishing data on this compound?

- Methodological Answer : Triplicate experiments with statistical reporting (mean ± SD) are essential. recommends using CRMs traceable to ISO 17034 standards for purity validation . Purity must be confirmed via NMR (integration of aromatic protons vs. solvent peaks) and elemental analysis (C, H, N within ±0.4% of theoretical values).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.